6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethyl aniline and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-trifluoromethyl aniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to introduce the carboxylic acid group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Coupling Products: Coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can facilitate interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Lacks the chlorine atom at the 6-position.
6-Bromo-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Chloro-2-phenyl-pyrimidine-4-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding interactions in biological systems.
Properties
Molecular Formula |
C12H6ClF3N2O2 |
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Molecular Weight |
302.63 g/mol |
IUPAC Name |
6-chloro-2-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-9-5-8(11(19)20)17-10(18-9)6-2-1-3-7(4-6)12(14,15)16/h1-5H,(H,19,20) |
InChI Key |
YZERETMITWBVKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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